Potassium 3-(methoxy)tetrafluoropropionate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H3F4KO3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
potassium;2,2,3,3-tetrafluoro-3-methoxypropanoate |
InChI |
InChI=1S/C4H4F4O3.K/c1-11-4(7,8)3(5,6)2(9)10;/h1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
LZGOEGKEKDRPMQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(C(C(=O)[O-])(F)F)(F)F.[K+] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Fluorinated Propionate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of fluorinated organic compounds. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the atomic connectivity and environment can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Potassium 3-(methoxy)tetrafluoropropionate is expected to be relatively simple, showing signals only for the methoxy (B1213986) groups, as there are no hydrogen atoms on the propionate (B1217596) backbone.
Ether Methoxy Group (-CF₂-O-CH₃): The protons of the methoxy group at the C-3 position are anticipated to appear as a singlet. Due to the proximity of the highly electronegative tetrafluoroethyl group, this signal is expected to be downfield, likely in the range of 3.8 - 4.2 ppm.
Absence of Ester Methyl Group: Unlike its methyl ester analog which would show a distinct singlet for the ester methyl protons (-COOCH₃) typically around 3.7 - 3.9 ppm, this signal is absent in the potassium salt.
The integration of the single methoxy peak would correspond to three protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The ¹³C NMR spectrum provides critical information on the carbon framework. For this compound, five distinct signals are expected. The presence of fluorine atoms induces significant downfield shifts and characteristic carbon-fluorine (C-F) coupling.
Carbonyl Carbon (C-1): The carboxylate carbon signal is expected in the range of 160-170 ppm. This is generally upfield compared to the carbonyl in the corresponding methyl ester (approx. 170-175 ppm).
Fluorinated Carbons (C-2 and C-3): These carbons will exhibit large chemical shifts and will be split into complex multiplets due to one-bond and two-bond C-F couplings. C-2 (-CF₂-) and C-3 (-CF₂-) are expected to resonate in the region of 110-130 ppm.
Ether Methoxy Carbon (-OCH₃): The carbon of the methoxy group attached to C-3 is predicted to be in the 55-65 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling |
|---|---|---|
| C=O (C-1) | 160 - 170 | Triplet (small ²JCF) |
| -CF₂- (C-2) | 110 - 130 | Complex multiplet |
| -CF₂- (C-3) | 110 - 130 | Complex multiplet |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environments
¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of fluorine atoms. alfa-chemistry.combiosynth.com The fluorine chemical shifts cover a wide range, making it an excellent probe for subtle structural variations. biosynth.com For this compound, the two CF₂ groups are chemically non-equivalent.
The fluorine atoms on C-2 and C-3 are diastereotopic. This would likely result in two distinct signals, or more complex second-order effects.
The signals are expected to appear as two separate triplets or more complex multiplets due to geminal (F-C-F) and vicinal (F-C-C-F) couplings.
The chemical shifts are anticipated to be in the characteristic region for fluoroethers, typically between -70 and -90 ppm for the -CF₂-O- group and between -110 and -130 ppm for the -C-CF₂-C- group, relative to a CCl₃F standard. biosynth.com
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra. alfa-chemistry.combiosynth.com
COSY (Correlation Spectroscopy): In this molecule, no ¹H-¹H correlations would be observed, as the only protons are in the isolated methoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would be used to definitively link the methoxy protons to their directly attached carbon. A cross-peak would be expected between the proton signal at ~4.0 ppm and the carbon signal at ~60 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. While limited in this small molecule, it could potentially show a correlation between the methoxy protons and nearby fluorine atoms, providing conformational information.
Solid-State NMR Applications in Fluorinated Systems
Solid-state NMR (ssNMR) is particularly valuable for studying fluorinated compounds in their solid, crystalline, or amorphous forms. alfa-chemistry.com It provides information that is averaged out in solution-state NMR, such as chemical shift anisotropy (CSA) and dipolar couplings. alfa-chemistry.comepa.gov
For this compound, ssNMR could:
Elucidate the precise molecular conformation and packing in the crystal lattice.
Measure ¹³C-¹⁹F and ¹H-¹⁹F distances, providing structural constraints. alfa-chemistry.com
Characterize the anisotropic electronic environment around the fluorine nuclei, which is highly sensitive to intermolecular interactions. epa.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solids. cymitquimica.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their characteristic vibrational frequencies. chemicalbook.com
The IR spectrum of this compound would be dominated by absorptions from the carboxylate, C-F, and C-O bonds. The spectrum is notably different from its methyl ester analog, primarily in the carbonyl region.
Carboxylate (COO⁻) Vibrations: This is the most diagnostic feature. Instead of a sharp C=O ester stretch near 1750 cm⁻¹, the potassium salt will exhibit two distinct, strong bands:
An asymmetric stretching vibration, typically found in the 1550-1620 cm⁻¹ range. epa.gov
A symmetric stretching vibration, occurring in the 1400-1450 cm⁻¹ range. epa.gov
C-F Stretching Vibrations: Strong, intense absorption bands are expected in the 1100-1300 cm⁻¹ region, which is characteristic of C-F bonds in fluorinated aliphatic compounds.
C-O Stretching Vibrations: The spectrum will also contain C-O stretching bands for the ether linkage and the carboxylate group, typically appearing between 1000 and 1300 cm⁻¹. nih.gov
C-H Stretching Vibrations: Absorptions corresponding to the C-H stretching of the methoxy group will be present in the 2850-3000 cm⁻¹ region. fluoryx.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (methoxy) | 2850 - 3000 | Medium |
| Carboxylate Asymmetric Stretch | 1550 - 1620 | Strong |
| Carboxylate Symmetric Stretch | 1400 - 1450 | Strong |
| C-F Stretch | 1100 - 1300 | Very Strong |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For an ionic species like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.
In positive-ion mode ESI-MS, the compound is expected to be detected primarily as its potassiated molecule, [M+K]⁺, given that it is a potassium salt. metwarebio.com The presence of ubiquitous sodium ion contaminants could also lead to the formation of a sodium adduct, [M+Na]⁺. metwarebio.comresearchgate.net High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z), which in turn confirms the elemental composition. The anion, 3-(methoxy)tetrafluoropropionate, would be observed in negative-ion mode as the deprotonated molecule [M-H]⁻. metwarebio.com
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of metallated molecules can follow distinct pathways compared to their protonated counterparts. arabjchem.org For the 3-(methoxy)tetrafluoropropionate anion, collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds. A prominent fragmentation pathway for esters involves the formation of a stable acylium ion. ucalgary.ca
Expected Fragmentation Data for 3-(methoxy)tetrafluoropropionate Anion
The table below outlines the predicted key ions and their corresponding m/z values in a hypothetical MS/MS experiment.
| Ion Formula | Proposed Structure / Loss | Expected m/z (monoisotopic) |
| C₄H₃F₄O₃⁻ | [M]⁻ Parent Ion | 191.00 |
| C₃H₃F₄O₂⁻ | Loss of CO | 163.01 |
| C₃F₄O⁻ | Loss of CH₃OH | 146.99 |
| CF₃⁻ | Loss of CH₃O-C(=O)-CF | 69.00 |
Note: This table is based on theoretical fragmentation pathways for structurally similar compounds and has not been experimentally verified for this compound.
The analysis of these fragmentation patterns, particularly the unique losses and resulting ions, is critical for the unambiguous structural confirmation of the fluorinated propionate derivative. arabjchem.orgacdlabs.com
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical intermediates)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions containing one or more unpaired electrons. Such species are known as paramagnetic radicals.
This compound, in its ground electronic state, is a diamagnetic compound. All its electrons are spin-paired in molecular orbitals. Consequently, the pure, stable compound is EPR-silent and would not produce a signal in an EPR spectrometer.
This technique would only become applicable if the compound were subjected to conditions that generate radical intermediates. Such conditions could include:
Photolysis: Irradiation with high-energy light (e.g., UV) could potentially induce homolytic cleavage of a bond to form radicals.
Radiolysis: Exposure to ionizing radiation (e.g., X-rays or gamma rays) can generate radical species.
Chemical Reaction: Participation in a reaction mechanism that involves single-electron transfer steps.
In the absence of such processes, EPR spectroscopy is not a relevant technique for the direct characterization of the stable title compound.
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Fluorinated Structures
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This makes it an exceptionally powerful tool for determining the absolute configuration of enantiomers and for studying the conformational preferences of molecules in solution. wikipedia.orgnih.gov
The nominal structure of 3-(methoxy)tetrafluoropropionate does not possess a traditional stereocenter, such as an asymmetrically substituted carbon atom. However, the molecule may exhibit conformational chirality. Due to restricted rotation around the carbon-carbon single bonds, which may be influenced by the bulky and electronegative fluorine atoms, the molecule could adopt stable, non-superimposable conformations (atropisomers or rotamers). If these chiral conformers are sufficiently stable at the analysis temperature, the compound could exhibit a VCD spectrum.
The application of VCD to this molecule would involve a combined experimental and theoretical approach:
Experimental Measurement: The VCD spectrum of a solution of the compound would be recorded.
Computational Modeling: Quantum chemical calculations, often using Density Functional Theory (DFT), would be performed to predict the VCD spectra for the different possible stable conformers. acs.org
Spectral Comparison: The experimental spectrum would be compared with the computationally predicted spectra. A match would provide strong evidence for the presence of specific chiral conformers in solution.
Potential Application of VCD to this compound
| Spectroscopic Method | Applicability | Information Gained |
| Vibrational Circular Dichroism (VCD) | Potentially Applicable | - Confirmation of stable chiral conformers in solution.- Elucidation of the three-dimensional structure and preferred rotational forms.- Investigation of solute-solvent interactions influencing conformation. |
Therefore, while not conventionally chiral, VCD remains a potentially insightful technique for probing the detailed three-dimensional solution structure of fluorinated molecules like this compound. nih.govacs.org
Computational Chemistry and Mechanistic Investigations of 3 Methoxy Tetrafluoropropionate Reactivity
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to find the optimized molecular geometry, corresponding to the lowest energy state of the molecule. iosrjournals.orgepstem.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. iosrjournals.org For the 3-(methoxy)tetrafluoropropionate anion, these parameters define its fundamental shape and steric profile.
Beyond geometry, these calculations reveal the electronic structure. Molecular Electrostatic Potential (MEP) maps, for instance, can be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. nih.govresearchgate.net This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack, thereby offering clues about the molecule's reactivity. nih.govresearchgate.net The reliability of these computational methods is often tested by comparing the calculated results with available experimental data, such as X-ray diffraction data for similar molecules. iosrjournals.org
Table 1: Calculated Geometrical Parameters for the 3-(methoxy)tetrafluoropropionate Anion Note: The following data is illustrative, based on typical values from DFT calculations for similar fluorinated esters and ethers.
| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Length | C-O (ether) | 1.43 Å |
| Bond Angle | O=C-O | 124.5° |
| Bond Angle | F-C-F | 107.8° |
| Dihedral Angle | O=C-C-C | ~180° (anti-periplanar) |
| Dihedral Angle | C-C-O-C (methoxy) | ~65° (gauche) |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the pathways of chemical reactions. nih.gov It allows researchers to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state—the activation energy or reaction barrier—determines the reaction rate. chemrxiv.org
For a compound like 3-(methoxy)tetrafluoropropionate, DFT studies can elucidate mechanisms of potential reactions, such as hydrolysis, esterification, or nucleophilic substitution. By calculating and comparing the activation energies for different possible pathways, researchers can predict which reaction is more likely to occur. chemrxiv.org Furthermore, DFT-based reactivity descriptors, such as chemical hardness and Fukui functions, can provide quantitative measures of local reactivity, highlighting which atoms are most likely to participate in a reaction. nih.gov These theoretical models are invaluable for understanding and predicting the chemical behavior of the compound under various conditions. researchgate.net
Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction Note: This table illustrates how DFT can be used to compare hypothetical reaction pathways for the 3-(methoxy)tetrafluoropropionate anion.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Path A: SN2 at C2 | Nucleophilic attack at the carbon adjacent to the carbonyl group. | 35.5 |
| Path B: SN2 at C3 | Nucleophilic attack at the fluorinated carbon adjacent to the ether oxygen. | 28.2 |
| Path C: Acyl Substitution | Nucleophilic attack at the carbonyl carbon. | 21.7 |
Molecular Dynamics Simulations for Conformational Analysis of Fluorinated Systems
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. arxiv.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes. acs.org This is particularly important for flexible molecules like 3-(methoxy)tetrafluoropropionate, which can exist as a population of different conformers in equilibrium. rsc.org
Modeling of Spectroscopic Data to Correlate with Experimental Observations
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computed structures. mdpi.com For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an especially useful analytical technique. scholaris.caspectralservice.de Computational methods, particularly DFT, can be used to calculate the ¹⁹F NMR chemical shifts for a given molecular structure. mdpi.comnih.gov
The process involves first optimizing the molecular geometry and then performing an NMR calculation using a specific functional and basis set. mdpi.comnih.gov By comparing the calculated chemical shifts with the experimental spectrum, researchers can confirm the structure of the compound and its dominant conformers. researchgate.net Discrepancies between calculated and experimental data can point to environmental effects (like solvent interactions) not fully captured by the model or indicate that the initial structural hypothesis was incorrect. This synergy between computational modeling and experimental spectroscopy is crucial for the unambiguous characterization of complex fluorinated molecules. researchgate.net
Table 3: Comparison of Hypothetical Experimental and DFT-Calculated ¹⁹F NMR Chemical Shifts Note: This table illustrates the process of correlating computational predictions with experimental spectroscopic data. Values are representative.
| Fluorine Environment | Experimental Shift (ppm) | Calculated Shift (ppm) - Functional 1 (e.g., B3LYP) | Calculated Shift (ppm) - Functional 2 (e.g., M06-2X) |
|---|---|---|---|
| -CF₂- (at C2) | -115.2 | -116.8 | -115.5 |
| -CF₂- (at C3) | -92.8 | -94.1 | -93.0 |
Theoretical Studies on the Stereoelectronic Effects of Fluorine Substitution
The presence of highly electronegative fluorine atoms imparts unique stereoelectronic effects that profoundly influence molecular conformation and reactivity. researchgate.net One of the most significant of these is the "gauche effect," an exception to the general rule of steric hindrance where a conformation with adjacent bulky substituents in a gauche (dihedral angle of ~60°) position is more stable than the anti conformation (180°). wikipedia.orgchemeurope.com
In molecules like 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer. chemeurope.com The primary explanation for this phenomenon is hyperconjugation, a stabilizing interaction involving the donation of electron density from a C−H σ bonding orbital into an adjacent C−F σ* antibonding orbital. wikipedia.orgchemeurope.com This overlap is maximized in the gauche conformation. wikipedia.org In the 3-(methoxy)tetrafluoropropionate anion, similar F-C-C-O and F-C-C-C fragments exist. Theoretical studies are essential to quantify these stereoelectronic interactions, such as the gauche effect and other anomeric effects involving the ether oxygen, to predict the most stable conformations and understand how these preferences impact the molecule's chemical properties and reactivity. nih.govresearchgate.net
Computational Prediction of Novel Synthetic Pathways for Potassium 3-(methoxy)tetrafluoropropionate
Computational chemistry is increasingly used not only to analyze existing molecules but also to design and predict new ways to synthesize them. chemeurope.comsciencedaily.com By modeling potential reaction mechanisms, researchers can evaluate the feasibility of a proposed synthetic route before investing laboratory time and resources. le.ac.uk
For a target molecule like this compound, computational studies can help identify promising starting materials and reagents. Theoretical calculations can be used to screen different catalysts, predict reaction outcomes, and identify potential byproducts. chemeurope.com For example, DFT calculations can model the entire catalytic cycle for a reaction, providing insights into the energies of intermediates and transition states, which helps in optimizing reaction conditions like temperature and solvent. chemrxiv.org This predictive power accelerates the discovery process, enabling a more rational and efficient approach to developing novel and improved synthetic methods for valuable fluorinated compounds. nih.govresearchgate.net
Advanced Research Applications of Fluorinated Propionate Derivatives in Non Biological Systems
Role as Precursors in Advanced Materials Science
The distinct physicochemical properties of fluorinated propionate (B1217596) derivatives make them valuable building blocks in the synthesis of a variety of advanced materials. Their incorporation into polymers and other materials can significantly enhance performance characteristics.
Polymer Chemistry and Fluoropolymer Synthesis
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. The synthesis of these materials often relies on fluorinated monomers, and fluorinated propionate derivatives can serve as crucial precursors. The presence of fluorine in the monomer unit can influence polymerization kinetics and the final properties of the polymer. For instance, fluoropolymers like polytetrafluoroethylene (PTFE) exhibit remarkable non-stick properties and are used in a vast range of applications, from cookware to industrial coatings. elsevierpure.com The incorporation of fluorinated side chains into block copolymers can lead to materials with unique self-assembly behaviors and remarkably low surface energies. nih.gov
Partially fluorinated esters and ethers, derived from fluorinated alcohols, have been synthesized and characterized for their potential use as temperature-stable liquids, which can be a critical component in certain polymerization processes. dtic.mil The synthesis of fluoropolymers can be achieved through various methods, including the use of fluorinated monomers or building blocks in polymerization reactions. rsc.org
Liquid Crystal Development
Fluorinated compounds have had a profound impact on the field of liquid crystals (LCs). mdpi.com The incorporation of fluorine atoms into LC molecules can significantly alter their physical properties, such as dielectric anisotropy, optical anisotropy, and viscoelasticity. mdpi.comgoogle.com These modifications are crucial for the development of advanced liquid crystal displays (LCDs) with improved performance characteristics, such as faster switching times and wider viewing angles. nih.gov
The small size of the fluorine atom allows it to be incorporated into various parts of an LC molecule without disrupting the liquid crystalline phase. mdpi.com Fluorine's high polarity, however, introduces significant steric and electronic effects that can be tailored to achieve desired properties. mdpi.com For example, lateral fluorination of the rigid core of an LC molecule can lower the melting point and reduce the tendency to form smectic phases, which is beneficial for creating stable nematic LCs over a broad temperature range. mdpi.com Research has shown that fluorinated liquid crystals are predominant in thin-film transistor LCDs (TFT-LCDs) to reduce ion absorption. chromatographyonline.com
Photoresist Polymer Design
In the semiconductor industry, the relentless drive towards smaller feature sizes in integrated circuits necessitates the use of photolithography with shorter wavelengths of light, such as 193 nm and 157 nm. scholaris.capnas.org A major challenge at these short wavelengths is the high absorbance of conventional organic polymers used in photoresists. researchgate.net Fluorinated polymers have emerged as a key solution to this problem. nih.govscholaris.ca
The incorporation of fluorine into the polymer backbone significantly enhances its transparency to deep ultraviolet (DUV) and vacuum ultraviolet (VUV) radiation. pnas.org This high transparency is crucial for achieving high-resolution patterning. scholaris.ca Fluorinated polymers, often derived from fluorinated monomers, are being developed for 193 nm and 157 nm imaging, offering improved resolution and transparency. scholaris.ca These polymers often contain fluoroalcohol functional groups that not only provide transparency but also impart developability in standard aqueous base developers. pnas.org
Surfactant and Specialty Fluid Formulation
Fluorinated surfactants, also known as fluorosurfactants, are a class of specialty chemicals with exceptional properties that distinguish them from conventional hydrocarbon-based surfactants. cfplus.czbohrium.com They are composed of a hydrophobic and oleophobic fluorocarbon tail and a hydrophilic head group. This unique structure allows them to dramatically lower the surface tension of water and other liquids to levels unattainable by other surfactants. cfplus.czacs.org
Fluorinated propionate derivatives can be precursors to or components of such surfactants. The strong carbon-fluorine bonds in these compounds also lead to high thermal and chemical stability, making them suitable for use in harsh environments. cfplus.czbohrium.com Their applications are diverse and include use as leveling agents in coatings and inks, as emulsifiers in polymerization processes, and in the formulation of high-performance firefighting foams. acs.orgpharma-industry-review.com Furthermore, fluorinated fluids, which can be formulated using derivatives like partially fluorinated esters and ethers, are valued for their immiscibility with both water and hydrocarbons, making them ideal for creating stable emulsions and for applications in microfluidics. dtic.milresearchgate.net
| Property | Description | Reference(s) |
|---|---|---|
| High Surface Activity | Capable of reducing surface tension to extremely low levels. | cfplus.cz |
| Thermal Stability | Resistant to high temperatures due to strong C-F bonds. | cfplus.czbohrium.com |
| Chemical Inertness | Resistant to chemical attack, allowing use in harsh conditions. | cfplus.czbohrium.com |
| Hydrophobicity & Oleophobicity | Repellent to both water and oils. | bohrium.com |
Contributions to Fundamental Chemical Catalyst Design
The unique electronic properties of fluorinated compounds make them valuable in the design of novel catalysts. The strong electron-withdrawing nature of fluorine atoms can significantly influence the reactivity and selectivity of catalytic systems.
Fluorinated ionic liquids (FILs), which can be synthesized from precursors like fluorinated propionates, are a promising class of materials in catalysis. mdpi.com These FILs can act as both solvents and catalysts, offering advantages such as high thermal stability and ease of separation from reaction products. mdpi.combohrium.com The ionic nature of these compounds can facilitate certain reactions, such as nucleophilic fluorinations, by stabilizing transition states. mdpi.compharma-industry-review.com For example, polymer-supported imidazolium (B1220033) salts have been shown to be effective catalysts for fluorination reactions. elsevierpure.com
Furthermore, the introduction of carboxylate groups into ligand frameworks has been shown to improve the redox and chemical properties of metal-based catalysts used in processes like water oxidation. acs.org The carboxylate can stabilize high-valent metal centers and facilitate proton-coupled electron transfer processes. acs.org While not specific to Potassium 3-(methoxy)tetrafluoropropionate, this highlights the potential catalytic role of the carboxylate functionality in fluorinated molecules.
Research into photoredox catalysis has also utilized fluorinated compounds. For example, the decarboxylative fluorination of aliphatic carboxylic acids can be achieved using visible light-promoted photoredox catalysis, offering a redox-neutral method for synthesizing alkyl fluorides. scholaris.canih.gov
| Catalyst Type / Application | Role of Fluorinated Derivative | Reference(s) |
|---|---|---|
| Fluorinated Ionic Liquids (FILs) | Act as stable and reusable catalysts/solvents. | mdpi.combohrium.commdpi.com |
| Polymer-Supported Catalysts | Imidazolium salts derived from fluorinated precursors catalyze nucleophilic substitutions. | elsevierpure.com |
| Metal-Based Catalysis | Carboxylate groups in ligands can stabilize metal centers and facilitate reactions. | acs.org |
| Photoredox Catalysis | Enable redox-neutral fluorination of carboxylic acids. | scholaris.canih.gov |
Application in Chemical Sensing and Probe Development (non-biological)
The unique spectroscopic properties of certain nuclei in fluorinated compounds, particularly the ¹⁹F nucleus, make them excellent candidates for the development of chemical sensors and probes for non-biological applications.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides detailed information about the local chemical environment. cfplus.czbohrium.com Fluorinated compounds can be designed as molecular probes where changes in the ¹⁹F NMR signal (e.g., chemical shift) indicate the presence or concentration of a specific analyte or a change in the local environment, such as temperature. cfplus.czbohrium.com For instance, polyfluorinated molecules with distinct ¹⁹F NMR signals can act as internal thermometers in chemical reactors. bohrium.com The development of clickable ¹⁹F NMR probes allows for the straightforward labeling of various molecules to study their interactions. cfplus.czpharma-industry-review.com
In addition to NMR-based sensing, fluorinated derivatives are used in the development of fluorescent sensors. The introduction of fluorine can modify the photophysical properties of a fluorophore, leading to sensors with enhanced sensitivity and selectivity. For example, fluorescent sensors for fluoride (B91410) ions have been developed based on the interaction of the ion with a silyl (B83357) ether, triggering a fluorescent response. While this is for detecting fluoride itself, it demonstrates the principle of using fluorinated compounds in sensor design. The unique properties of fluorinated compounds also make them subjects of interest in environmental sensing and monitoring. chromatographyonline.compnas.org
| Sensing Technique | Application of Fluorinated Derivative | Reference(s) |
|---|---|---|
| ¹⁹F NMR Spectroscopy | As molecular probes to monitor chemical interactions and environmental conditions like temperature. | cfplus.czbohrium.com |
| Fluorescent Sensing | Modification of fluorophores to create sensors with enhanced properties. | core.ac.uk |
| Environmental Monitoring | Used to develop methods for detecting and tracking organofluorine compounds in the environment. | chromatographyonline.compnas.org |
Investigation of Unique Fluorine Effects in Materials Engineering
The incorporation of fluorine atoms into organic molecules imparts a range of unique properties that are of significant interest in materials engineering. In the case of this compound, the presence of a tetrafluorinated carbon backbone alongside a methoxy (B1213986) group offers intriguing possibilities for the development of advanced materials. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, leading to enhanced thermal stability and chemical resistance in polymers and other materials. sigmaaldrich.comalfa-chemistry.com
Research into fluorinated polymers has shown that these materials exhibit low surface tension, non-wettability by both water and oil, and non-adhesive properties, making them suitable for a variety of specialty coatings. bohrium.com For instance, fluorinated acrylic copolymers, synthesized using derivatives of tetrafluoropropanoic acid, have demonstrated these valuable characteristics. bohrium.com The self-organization of semifluorinated segments can lead to the creation of polymers and block copolymers with exceptionally low surface free energies. bohrium.com The unique effects of fluorine are also leveraged in the development of materials for reversible immobilization of nanoparticles on engineered surfaces, a technique with applications in sensing and biomedicine. gla.ac.uk
The methoxy group in this compound can further influence the material's properties by affecting its polarity and potential for hydrogen bonding, which can be a critical factor in the design of functional materials. While specific studies on this compound in materials engineering are not widely documented, the known effects of its constituent functional groups provide a strong basis for its potential applications.
| Property influenced by Fluorine | Consequence in Materials Engineering |
| High Electronegativity | Enhanced thermal and chemical stability sigmaaldrich.comalfa-chemistry.com |
| Low Polarizability | Reduced surface energy and non-stick properties bohrium.com |
| Strong Carbon-Fluorine Bonds | Increased durability and resistance to degradation sigmaaldrich.comalfa-chemistry.com |
Potential as Chemical Building Blocks for Industrial Processes
Fluorinated compounds are highly valued as building blocks in industrial synthesis due to the unique properties they confer upon the final products. alfa-chemistry.com this compound serves as a potential precursor for the synthesis of a variety of more complex fluorinated molecules. The ester and fluorinated alkyl moieties of this compound are reactive sites that can be targeted in subsequent chemical transformations.
In industrial processes, fluorinated building blocks are utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. sigmaaldrich.comolemiss.edu The introduction of fluorine can significantly alter the biological activity and metabolic stability of molecules, making fluorinated intermediates highly sought after in drug discovery and development. olemiss.edu For example, aromatic fluorides are key intermediates in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs. alfa-chemistry.com
The tetrafluoropropionate backbone of the molecule is of particular interest. For instance, methyl 2,2,3,3-tetrafluoropropionate, a closely related compound, is noted for its potential in the synthesis of fluorinated polymers. cymitquimica.com Furthermore, palladium-catalyzed reactions involving 2,3,3,3-tetrafluoropropionate have been explored for the creation of complex molecular architectures. acs.org The presence of the methoxy group adds another layer of functionality, potentially influencing the reactivity and selectivity of synthetic transformations. While direct industrial applications of this compound are not extensively reported, its structure suggests it could be a valuable intermediate in the production of specialized fluorochemicals.
| Application Area | Role of Fluorinated Building Blocks |
| Pharmaceuticals | Enhance metabolic stability and bioactivity olemiss.edu |
| Agrochemicals | Improve efficacy and performance sigmaaldrich.com |
| Materials Science | Create polymers with unique properties (e.g., Teflon) sigmaaldrich.comalfa-chemistry.com |
| Organic Synthesis | Serve as precursors for complex fluorinated molecules alfa-chemistry.com |
Q & A
Basic: What synthetic methodologies are recommended for laboratory-scale preparation of Potassium 3-(methoxy)tetrafluoropropionate?
Answer:
The synthesis of this compound involves fluorination and esterification steps, followed by hydrolysis and potassium salt formation. Key considerations include:
- Inert Atmosphere : Reactions should be conducted under nitrogen or argon to prevent moisture interference, as fluorinated intermediates are often moisture-sensitive .
- Temperature Control : Optimize reaction temperatures (e.g., 0–5°C for fluorination, 60–80°C for hydrolysis) to balance reaction rate and byproduct formation.
- Purification : Use recrystallization from anhydrous ethanol or acetone to isolate the potassium salt with high purity (>98%).
Reference Compounds : Analogous syntheses for potassium fluorinated propionates emphasize rigorous drying and inert handling .
Basic: How can researchers validate the structural integrity and purity of this compound?
Answer:
Employ a multi-technique approach:
- NMR Spectroscopy : NMR is critical for confirming fluorination patterns (e.g., δ -70 to -120 ppm for CF/CF groups). NMR resolves methoxy protons (δ 3.2–3.5 ppm) .
- FTIR : Confirm C-F stretches (1000–1300 cm) and ester carbonyl (1700–1750 cm) .
- LC-MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M-K]) and rule out hydrolyzed byproducts .
- Elemental Analysis : Match experimental C/F/O percentages with theoretical values (±0.3% tolerance) .
Basic: What factors influence the stability of this compound under varying storage conditions?
Answer:
Stability studies should assess:
- Moisture Sensitivity : Store in desiccators with PO to prevent hydrolysis.
- Thermal Degradation : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >150°C for fluorinated salts) .
- Light Exposure : UV-vis spectroscopy monitors photooxidation; amber vials are recommended for long-term storage.
Comparative Data : Perfluoroalkyl potassium salts exhibit similar hygroscopic tendencies, necessitating airtight containment .
Advanced: How should researchers address discrepancies in reported spectral data for fluorinated propionates?
Answer:
Contradictions often arise from:
- Isotopic Effects : Natural / abundance can split signals; use isotopic enrichment or higher-field NMR (≥500 MHz) .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d) may interact with fluorinated groups; cross-validate with CDCl .
- Literature Cross-Referencing : Compare data across PubChem, SciFinder, and EBSCOHost to identify consensus values .
Advanced: What experimental strategies evaluate the environmental persistence of this compound?
Answer:
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 2–12) at 25–50°C, monitoring fluoride release via ion chromatography .
- Photolytic Degradation : Expose to UV light (254 nm) and analyze intermediates via LC-QTOF-MS .
- OECD Guidelines : Follow Test No. 309 (surface water degradation) to assess half-life and bioaccumulation potential.
Note : Fluorinated carboxylates like perfluorooctanoate (PFOA) show high persistence, warranting similar caution .
Advanced: How can reaction conditions be optimized for synthesizing derivatives of this compound?
Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., catalyst loading, solvent polarity) on yield .
- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .
- Derivatization Examples : Methoxy group substitution (e.g., with alkyl halides) requires anhydrous DMF and phase-transfer catalysts .
Advanced: What computational tools predict the physicochemical properties of this compound?
Answer:
- Quantum Chemistry (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to predict thermal stability .
- Molecular Dynamics (MD) : Simulate solubility in polar aprotic solvents (e.g., DMSO) using COSMO-RS models .
- PubChem Data : Cross-validate experimental logP and pKa values with computational predictions (e.g., ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
